![molecular formula C14H11N B13680855 3-Methylbenzo[h]isoquinoline](/img/structure/B13680855.png)
3-Methylbenzo[h]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylbenzo[h]isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzo[h]isoquinoline typically involves the use of aryne intermediates. One efficient method involves the reaction of arynes with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours . The arynes are generated in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes . This method yields the target compound in high purity and good yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions: 3-Methylbenzo[h]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
3-Methylbenzo[h]isoquinoline has diverse applications in scientific research:
作用机制
The mechanism of action of 3-Methylbenzo[h]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating biological processes. For example, isoquinoline derivatives have been shown to inhibit topoisomerase I and cyclic AMP-dependent protein kinase, leading to anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its structural features.
相似化合物的比较
Benzo[h]isoquinoline: Similar structure but without the methyl group.
Benzo[4,5]imidazo[2,1-a]isoquinoline: Contains an additional imidazole ring fused to the isoquinoline structure.
Isoquinoline: The parent compound without the methyl group.
Uniqueness: 3-Methylbenzo[h]isoquinoline is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.
属性
分子式 |
C14H11N |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
3-methylbenzo[h]isoquinoline |
InChI |
InChI=1S/C14H11N/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-15-10/h2-9H,1H3 |
InChI 键 |
WJLPJICGXWIBBY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=N1)C3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


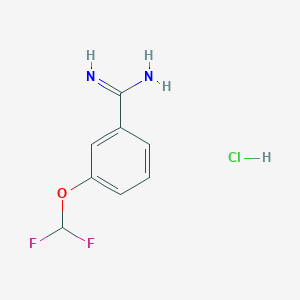
![9-Methoxy-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680776.png)
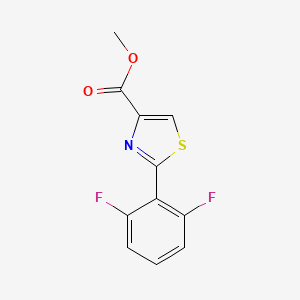

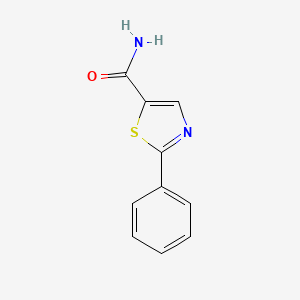


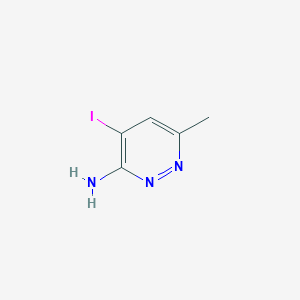
![3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13680835.png)
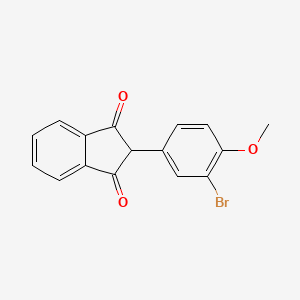
![3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13680840.png)
![2-[2,6-Dimethoxy-4-[7-(1-methyl-4-pyrazolyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B13680842.png)
![4-Bromo-3,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13680843.png)

